4-Isocyanato-1H-indole
Overview
Description
4-Isocyanato-1H-indole is a chemical compound with the molecular formula C9H6N2O It is an indole derivative characterized by the presence of an isocyanate group at the fourth position of the indole ring
Scientific Research Applications
4-Isocyanato-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: It serves as a precursor for the development of bioactive compounds with potential therapeutic properties.
Medicine: Research into its derivatives has shown promise in the development of drugs targeting various diseases.
Industry: It is utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 4-isocyanato-1h-indole, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The interaction often involves the indole nucleus, which is a biologically active pharmacophore .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to a broad spectrum of biological activities . For instance, some indole derivatives have been reported to exhibit antiviral activity by interacting with viral proteins and inhibiting viral replication .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the action of this compound could result in various molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4-Isocyanato-1H-indole may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyanato-1H-indole typically involves the reaction of 4-amino-1H-indole with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to yield the desired isocyanate compound. The reaction conditions often require anhydrous solvents and low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the toxic and reactive nature of phosgene and isocyanates.
Chemical Reactions Analysis
Types of Reactions
4-Isocyanato-1H-indole undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition: It can participate in cycloaddition reactions, forming heterocyclic compounds with diverse structures.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Cycloaddition: Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the reaction.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Heterocyclic Compounds: Formed through cycloaddition reactions.
Comparison with Similar Compounds
Similar Compounds
4-Isocyanato-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.
4-Isocyanato-1H-benzimidazole: Contains a benzimidazole ring with an isocyanate group at the fourth position.
4-Isocyanato-1H-quinoline: Features a quinoline ring with an isocyanate group at the fourth position.
Uniqueness
4-Isocyanato-1H-indole is unique due to the presence of both an indole ring and an isocyanate group. This combination imparts distinct chemical reactivity and potential for diverse applications in synthetic chemistry and drug development. The indole ring is a privileged structure in medicinal chemistry, known for its presence in many bioactive compounds, while the isocyanate group offers versatile reactivity for further functionalization.
Properties
IUPAC Name |
4-isocyanato-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-11-9-3-1-2-8-7(9)4-5-10-8/h1-5,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBUDUAPHLTEEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)N=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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